molecular formula C8H11NO3S B10756091 (4-Ethylphenyl)sulfamic acid

(4-Ethylphenyl)sulfamic acid

Cat. No.: B10756091
M. Wt: 201.25 g/mol
InChI Key: HXARYYGNSVTEFC-UHFFFAOYSA-N
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Description

(4-Ethylphenyl)sulfamic acid: N-(4-ethylphenyl)sulfamic acid or 4-ethylbenzenesulfamic acid ) has the chemical formula C₈H₁₁NO₃S . Its molecular weight is approximately 201.243 Da . This compound belongs to the class of sulfamic acids, which are derivatives of sulfuric acid where one hydroxyl group is replaced by an amino or substituted amino group.

Preparation Methods

Synthetic Routes::

    The most common method involves the direct sulfonation of 4-ethylbenzenesulfonic acid using sulfuric acid or chlorosulfonic acid. The reaction proceeds as follows:

    Direct Sulfonation: C₈H₁₀O₄S+H₂SO₄(4-Ethylphenyl)sulfamic acid+H₂O\text{C₈H₁₀O₄S} + \text{H₂SO₄} \rightarrow \text{(4-Ethylphenyl)sulfamic acid} + \text{H₂O} C₈H₁₀O₄S+H₂SO₄→(4-Ethylphenyl)sulfamic acid+H₂O

    Another route involves treating 4-ethylbenzenesulfonyl chloride with ammonia or ammonium hydroxide:

    Ammonolysis of 4-Ethylbenzenesulfonyl Chloride: C₈H₁₀O₂ClS+NH₃(4-Ethylphenyl)sulfamic acid+HCl\text{C₈H₁₀O₂ClS} + \text{NH₃} \rightarrow \text{this compound} + \text{HCl} C₈H₁₀O₂ClS+NH₃→(4-Ethylphenyl)sulfamic acid+HCl

Industrial Production:: Industrial-scale production typically employs the direct sulfonation method due to its simplicity and efficiency.

Chemical Reactions Analysis

(4-Ethylphenyl)sulfamic acid: can participate in various reactions:

    Acid-Base Reactions: It behaves as a weak acid, releasing a proton to form the corresponding sulfamate ion.

    Esterification: It can react with alcohols to form sulfamates.

    Amidation: Reaction with amines yields sulfamides.

    Dehydration: Heating can lead to the loss of water, forming the corresponding sulfimide.

Common reagents include strong acids (sulfuric acid, hydrochloric acid), bases (ammonium hydroxide), and alcohols.

Scientific Research Applications

(4-Ethylphenyl)sulfamic acid: finds applications in:

    Chemistry: As a reagent in organic synthesis.

    Biology: Used in enzyme inhibition studies.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: In the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. it likely involves interactions with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

(4-Ethylphenyl)sulfamic acid: is unique due to its ethyl substitution on the phenyl ring. Similar compounds include other sulfamic acids (e.g., p-toluenesulfamic acid) and related sulfonamides.

Properties

Molecular Formula

C8H11NO3S

Molecular Weight

201.25 g/mol

IUPAC Name

(4-ethylphenyl)sulfamic acid

InChI

InChI=1S/C8H11NO3S/c1-2-7-3-5-8(6-4-7)9-13(10,11)12/h3-6,9H,2H2,1H3,(H,10,11,12)

InChI Key

HXARYYGNSVTEFC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)O

Origin of Product

United States

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